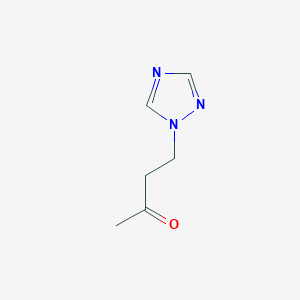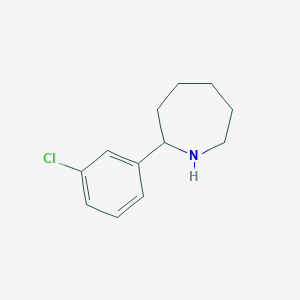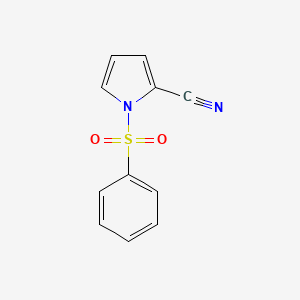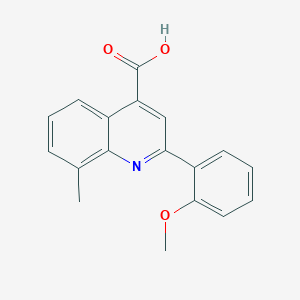
5,6-Dihydro-1,4-dioxine-2-carbaldehyde
Vue d'ensemble
Description
5,6-Dihydro-1,4-dioxine-2-carbaldehyde is an organic compound with the molecular formula C5H6O3 It is a member of the dioxine family, characterized by a dioxine ring structure with an aldehyde functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dihydro-1,4-dioxine-2-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of dihydroxyacetone with formaldehyde in the presence of an acid catalyst. The reaction proceeds through a series of steps, including aldol condensation and cyclization, to form the desired dioxine ring structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity of the final product. Advanced techniques like continuous flow reactors may be employed to optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5,6-Dihydro-1,4-dioxine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The hydrogen atoms on the dioxine ring can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds can be used for substitution reactions.
Major Products Formed
Oxidation: 5,6-Dihydro-1,4-dioxine-2-carboxylic acid.
Reduction: 5,6-Dihydro-1,4-dioxine-2-methanol.
Substitution: Various substituted dioxine derivatives depending on the reagents used.
Applications De Recherche Scientifique
5,6-Dihydro-1,4-dioxine-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5,6-Dihydro-1,4-dioxine-2-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The dioxine ring structure may also interact with biological membranes, affecting their properties and functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Dioxine: Lacks the aldehyde functional group, making it less reactive in certain chemical reactions.
2,3-Dihydro-1,4-benzodioxine: Contains a benzene ring, which imparts different chemical properties and reactivity.
5,6-Dihydro-1,4-dioxine-2-carboxylic acid: An oxidized form of 5,6-Dihydro-1,4-dioxine-2-carbaldehyde.
Uniqueness
This compound is unique due to the presence of both the dioxine ring and the aldehyde functional group. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound for various applications.
Propriétés
IUPAC Name |
2,3-dihydro-1,4-dioxine-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O3/c6-3-5-4-7-1-2-8-5/h3-4H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXZRZOIXFFDVTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=CO1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00405773 | |
| Record name | 5,6-dihydro-1,4-dioxine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00405773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59518-69-3 | |
| Record name | 5,6-dihydro-1,4-dioxine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00405773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1,3-Bis[bis(3,5-dimethylphenyl)phosphino]propane](/img/structure/B1608782.png)







